(5-Nitro-pyridin-2-yl)-dipropylamine

Catalog No.
S972133
CAS No.
M.F
C11H17N3O2
M. Wt
223.27 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Nitro-pyridin-2-yl)-dipropylamine

Product Name

(5-Nitro-pyridin-2-yl)-dipropylamine

IUPAC Name

5-nitro-N,N-dipropylpyridin-2-amine

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C11H17N3O2/c1-3-7-13(8-4-2)11-6-5-10(9-12-11)14(15)16/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

PIBJOBKDWMMXDN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1)[N+](=O)[O-]

(5-Nitro-pyridin-2-yl)-dipropylamine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a nitro group at the 5-position and a dipropylamine moiety. The molecular formula for this compound is C12H16N3O2, and it has a molecular weight of approximately 232.27 g/mol. The presence of the nitro group contributes to the compound's reactivity and biological activity, making it of interest in various chemical and pharmaceutical applications.

The chemical behavior of (5-Nitro-pyridin-2-yl)-dipropylamine can be understood through its potential reactions:

  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, often using catalytic hydrogenation methods or through the use of reducing agents like hydrazine .
  • Nucleophilic Substitution: The nitrogen atom in the dipropylamine part can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions, particularly at positions ortho and para to the nitro substituent .

(5-Nitro-pyridin-2-yl)-dipropylamine exhibits notable biological activities, primarily due to its interaction with various biological targets:

  • Antimicrobial Activity: Some studies suggest that compounds containing nitro groups exhibit antimicrobial properties, potentially making them useful in treating infections .
  • CNS Activity: The dipropylamine moiety may confer central nervous system activity, which is relevant in drug design for neurological disorders .

The synthesis of (5-Nitro-pyridin-2-yl)-dipropylamine can be achieved through several methods:

  • N-Alkylation of Aminopyridines: One common method involves the N-alkylation of 5-nitro-2-aminopyridine with dipropylamine using alkyl halides or other alkylating agents under basic conditions .
  • Reduction of Nitro Compounds: Starting from 5-nitropyridine, reduction processes can yield the corresponding amine derivatives, followed by alkylation to introduce the dipropyl group .
  • Direct Synthesis from Precursors: Utilizing precursors like 5-nitro-2-chloropyridine allows for direct synthesis through nucleophilic substitution with dipropylamine .

(5-Nitro-pyridin-2-yl)-dipropylamine has various applications in fields such as:

  • Pharmaceuticals: It may serve as a scaffold for developing new drugs targeting specific receptors or enzymes due to its unique structural features .
  • Agricultural Chemicals: Its biological activity suggests potential use as a pesticide or herbicide.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules for research purposes.

Studies on (5-Nitro-pyridin-2-yl)-dipropylamine have focused on its interactions with biological systems:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have shown promise in understanding its potential CNS effects .
  • Enzyme Inhibition: Its ability to inhibit certain enzymes related to disease pathways has been explored, indicating possible therapeutic applications.

Several compounds share structural similarities with (5-Nitro-pyridin-2-yl)-dipropylamine, including:

Compound NameStructure FeaturesUnique Aspects
5-Nitro-2-amino-pyridineContains an amino group instead of amineMore polar; potential for different reactivity
DipropylamineSimple aliphatic amineLacks the aromatic character
4-NitroanilineNitro group on anilineDifferent electronic properties due to aniline
3-(Dipropylamino)-pyridineSimilar dipropyl substitutionDifferent position of nitrogen substitution

The uniqueness of (5-Nitro-pyridin-2-yl)-dipropylamine lies in its combination of a nitro-substituted pyridine and a dipropylamine moiety, which may lead to distinct biological activities and chemical reactivities compared to these similar compounds.

(5-Nitro-pyridin-2-yl)-dipropylamine, systematically known as 2-Pyridinamine, 5-nitro-N,N-dipropyl-, represents a substituted pyridine derivative bearing both electron-withdrawing nitro functionality and electron-donating alkylamine substituents. The compound is officially registered under Chemical Abstracts Service number 26827-89-4, providing unambiguous identification within chemical databases.

The molecular formula of (5-Nitro-pyridin-2-yl)-dipropylamine is C₁₁H₁₇N₃O₂, corresponding to a molecular weight of 223.271582365036 daltons. The structural architecture consists of a pyridine ring system substituted at the 2-position with a dipropylamine group and at the 5-position with a nitro group. This particular substitution pattern creates a unique electronic environment where the electron-withdrawing nitro group at position 5 influences the reactivity and properties of the amino substituent at position 2.

The InChI representation of the compound is documented as 1S/C11H17N3O2/c1-3-7-13(8-4-2)11-6-5-10(9-12-11)14(15)16/h5-6,9H,3-4,7-8H2,1-2H3, while the simplified molecular-input line-entry system representation is C1(N(CCC)CCC)=NC=C(N+=O)C=C1. These standardized representations enable precise structural communication across different chemical information systems.

PropertyValue
Chemical Abstracts Service Number26827-89-4
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular Weight223.271582365036
InChIKeyPIBJOBKDWMMXDN-UHFFFAOYSA-N
European Community NumberNot specified

The compound belongs to the broader family of nitropyridines, which are characterized by the presence of both nitrogen-containing heterocyclic rings and nitro functional groups. The specific positioning of the nitro group at the 5-position and the bulky dipropylamine substituent at the 2-position creates steric and electronic effects that distinguish this compound from other nitropyridine derivatives.

Historical Development in Pyridine Derivative Synthesis

The synthesis of pyridine derivatives has a rich historical foundation dating back to the 19th century, with significant methodological developments that enabled the preparation of complex substituted pyridines like (5-Nitro-pyridin-2-yl)-dipropylamine. The first documented reference to pyridine isolation is attributed to Thomas Anderson in 1849, who separated pyridine from animal bone oil through high-temperature heating processes. Anderson named the substance pyridine after the Greek word πῦρ meaning fire, establishing the nomenclature foundation for this important class of heterocyclic compounds.

The chemical structure of pyridine was determined decades after its initial discovery, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that pyridine structure derives from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom. This structural understanding provided the theoretical framework necessary for developing synthetic approaches to substituted pyridines, including those bearing nitro and amine functionalities.

A breakthrough in pyridine synthesis methodology occurred in 1881 when Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives. The Hantzsch pyridine synthesis typically employs a 2:1:1 mixture of β-keto acid (often acetoacetate), an aldehyde (often formaldehyde), and ammonia or its salt as the nitrogen donor. This multi-component organic reaction initially produces dihydropyridine intermediates, which undergo subsequent oxidation to yield pyridine derivatives. The driving force for the oxidation step is aromatization, which provides thermodynamic stability to the final pyridine products.

The contemporary methods of pyridine production experienced significant advancement in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents. The Chichibabin pyridine synthesis involves condensation reactions of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or combinations thereof, in ammonia or ammonia derivatives. While this method typically yields approximately 30 percent, the precursors are readily available and economically viable for large-scale production.

Modern synthetic approaches to nitropyridine derivatives like (5-Nitro-pyridin-2-yl)-dipropylamine have benefited from advances in nucleophilic aromatic substitution chemistry and selective nitration methodologies. The development of efficient routes to 2-amino-5-nitropyridine precursors has enabled subsequent alkylation reactions to introduce dipropylamine substituents through nucleophilic substitution mechanisms.

Role in N-Heterocyclic Compound Research

Nitropyridines, including (5-Nitro-pyridin-2-yl)-dipropylamine, occupy a significant position in nitrogen-containing heterocyclic compound research due to their diverse reactivity patterns and potential applications in bioactive molecule synthesis. The presence of both electron-withdrawing nitro groups and electron-donating amino substituents creates unique electronic properties that make these compounds valuable synthetic intermediates.

Recent research has demonstrated that nitropyridines serve as versatile precursors in the synthesis of various bioactive compounds, including azaindole hydroxamic acids, which function as potent human immunodeficiency virus type 1 integrase inhibitors. Additionally, nitropyridines have been utilized in the preparation of azaphenothiazines, compounds that exhibit central nervous system depressant activity. These applications highlight the importance of nitropyridine scaffolds in medicinal chemistry research.

The structural characteristics of (5-Nitro-pyridin-2-yl)-dipropylamine make it particularly interesting for research into structure-activity relationships within the nitropyridine family. The dipropylamine substituent provides steric bulk that can influence molecular recognition events, while the nitro group offers opportunities for further chemical modification through reduction or other transformations.

In the context of synthetic methodology development, compounds like (5-Nitro-pyridin-2-yl)-dipropylamine serve as model substrates for studying nucleophilic aromatic substitution reactions, metal-catalyzed cross-coupling processes, and selective functional group manipulations. The electron-deficient nature of the nitro-substituted pyridine ring makes it susceptible to nucleophilic attack, while the amino substituent can participate in various coupling reactions under appropriate conditions.

Research investigations have shown that nitropyridine derivatives can function as ligands for α-synuclein, suggesting potential applications in neurodegenerative disease research. Furthermore, certain nitropyridines exhibit antifungal activity and can act as sodium-hydrogen ion exchanger inhibitors, expanding their potential utility beyond traditional synthetic applications.

The compound's role extends to metabolic studies, as some nitropyridines have been identified as metabolites of microorganisms such as Lactobacillus kunkeei. This biological relevance underscores the importance of understanding nitropyridine chemistry not only from synthetic perspectives but also from biochemical and environmental standpoints.

Traditional Nitration Pathways for 2-Aminopyridine Derivatives

Sulfuric-Nitric Acid Mixed Systems

The conventional approach to synthesizing nitropyridine derivatives relies extensively on mixed acid systems comprising concentrated sulfuric acid and nitric acid [1] [2]. The fundamental mechanism involves the formation of nitronium ion (NO₂⁺) through the protonation of nitric acid by sulfuric acid, which causes the loss of a water molecule and generates the active electrophilic species [3] [4]. This process follows the established reaction pathway: H₂SO₄ + HNO₃ → HSO₄⁻ + NO₂⁺ + H₂O [2].

For 2-aminopyridine derivatives, the nitration process typically employs mass ratios of concentrated sulfuric acid to 2-aminopyridine ranging from 8:1 to 10:1, with molar ratios of concentrated nitric acid to 2-aminopyridine maintained at 0.9:1 to 1.0:1 [1] [5]. The reaction conditions require careful temperature control, with initial temperatures maintained at 10-20°C during acid addition, followed by reaction temperatures of 40-50°C [1] [5].

ParameterValue RangeReference Source
Sulfuric acid to substrate ratio8:1 to 10:1 (mass) [1] [5]
Nitric acid to substrate ratio0.9:1 to 1.0:1 (molar) [1] [5]
Initial temperature10-20°C [1] [5]
Reaction temperature40-50°C [1] [5]
Typical yield54.31% [1]

The sulfuric acid concentration in the mixed acid phase plays a crucial role in the nitration process, as it affects both the reaction rate and product distribution [6]. Higher sulfuric acid concentrations are preferable to create buffer conditions that prevent excessive dilution of the nitrating acids, which could adversely affect the nitration efficiency [6] [7]. Research demonstrates that when the sulfuric acid strength falls below optimal levels, the formation of undesirable tarry products increases significantly [7].

Temperature-Dependent Regioselectivity Challenges

Temperature control represents one of the most critical factors influencing regioselectivity in pyridine nitration reactions [8] [9]. The temperature-dependent regioselectivity phenomenon has been extensively documented, with studies showing that reaction temperatures significantly impact the position of nitro group introduction on the pyridine ring [8] [10].

At lower temperatures (0°C), nitration reactions tend to favor kinetically controlled pathways, while elevated temperatures promote thermodynamically controlled product formation [8]. For instance, nitration in trifluoroacetic acid at 0°C for 1 hour yields predominantly 6-nitro derivatives (69% yield), whereas reactions at 25°C for 15 minutes produce similar yields but with different product distributions [8].

The regioselectivity challenge becomes particularly pronounced when targeting specific nitration patterns on 2-aminopyridine derivatives [11]. Gas-phase acidity studies reveal that the 4-position of pyridine exhibits the highest acidity (389.9 ± 2.0 kcal/mol), followed by the 3-position (391.2-391.5 kcal/mol), and the 2-position (>391.5 kcal/mol) [11]. This intrinsic reactivity pattern significantly influences the regioselectivity outcomes under various temperature conditions.

TemperatureSolventReaction TimePrimary ProductYield
0°CTrifluoroacetic acid1 hour6-nitro derivative69%
0°CAcetic anhydride1 hour2-nitro derivative67%
25°CTrifluoroacetic acid15 minutes6-nitro derivative67%
60°CVarious solvents4 hoursDegradation products10-90%

Microreactor-Based Continuous Flow Synthesis

Reaction Liquid Preparation and Mixing Protocols

Microreactor technology has emerged as a transformative approach for nitration reactions, offering superior control over reaction parameters and enhanced safety profiles [12] [13]. The preparation of reaction liquids for continuous flow nitration requires precise protocols to ensure optimal mixing and reaction efficiency [1] [14].

The standard protocol involves preparing two separate reaction streams: Reaction Liquid I contains the substrate (2-aminopyridine or derivatives) dissolved in an appropriate organic solvent, while Reaction Liquid II comprises the mixed acid system [1]. For 2-aminopyridine nitration, Reaction Liquid I typically consists of 2-aminopyridine (300g, 3.19 mol) dissolved in a mixed solvent of methylene dichloride and ethylene dichloride (volume ratio 1:1), with the final solution adjusted to achieve a volumetric molar concentration of 2 mol/L [1].

Reaction Liquid II preparation involves careful mixing of 65% concentrated nitric acid (351g, 3.51 mol) with 98% sulfuric acid (2457g, 24.57 mol) under controlled temperature conditions, resulting in a final solution volume of 1468 mL with a nitric acid volumetric molar concentration of 2.39 mol/L [1]. The temperature during preparation is maintained through water-bath temperature control to prevent unwanted reactions during mixing [1].

The continuous flow setup employs two precision pumps to deliver the reaction streams to the microreactor system [1] [15]. Reaction Liquid I flow rates are typically set at 60 mL/min, while Reaction Liquid II is added at 1.1 equivalents with flow rates of 55 mL/min [1]. The residence time in the microreactor is precisely controlled, with typical values of 35 seconds before the reaction solution flows out of the microreactor [1].

ComponentConcentrationFlow RateResidence Time
Reaction Liquid I2 mol/L60 mL/min35 seconds
Reaction Liquid II2.39 mol/L (HNO₃)55 mL/min35 seconds
Temperature35°C--
Pressure0 MPa--

Thermal Management in Microchannel Systems

Thermal management in microchannel systems represents a critical advantage of microreactor technology for highly exothermic nitration reactions [12] [13] [16]. The exceptional heat transfer performance of microreactors, with specific surface areas reaching 10,000-50,000 m²/m³ compared to conventional reactors' maximum of 1,000 m²/m³, enables precise temperature control during nitration processes [17].

The liquid phase heat transfer coefficient in microreactors can exceed 10,000 W/(m²·K), representing more than one order of magnitude improvement over conventional reactors [17]. This enhanced heat transfer capability allows for the effective removal of reaction heat, significantly reducing the occurrence of "hot spots" that commonly plague conventional reactor systems [17].

Microreactor systems incorporate integrated heat transfer layers that function as combined reactor-heat exchanger units, enabling reaction completion within 0-60 seconds while maintaining optimal temperature profiles [17]. The heat exchange efficiency is further enhanced by the laminar flow conditions maintained within the microchannel structure, where mass transfer relies primarily on molecular diffusion rather than mechanical mixing [17].

Temperature profiling studies in continuous flow nitration demonstrate remarkable temperature control capabilities [18]. Under optimal conditions, the maximum temperature rise during reaction is limited to 3.78°C, which directly correlates with high yield outcomes [18]. In contrast, larger scale reactors can experience temperature overshoots exceeding 17.1°C, highlighting the superior thermal management capabilities of microreactor systems [18].

Reactor TypeSpecific Surface AreaHeat Transfer CoefficientMax Temperature Rise
Microreactor10,000-50,000 m²/m³>10,000 W/(m²·K)3.78°C
Conventional<1,000 m²/m³<1,000 W/(m²·K)>17.1°C
Mesoscale FlowVariableIntermediate17.1°C

One-Pot Multistep Synthesis Approaches

Diazotization-Coupled Nitration Strategies

One-pot multistep synthesis approaches combining diazotization and nitration reactions offer significant advantages in terms of operational efficiency and reduced waste generation [5] [19] [20]. The diazotization-coupled nitration strategy represents an innovative approach where nitration and diazotization reactions are performed sequentially in the same reaction vessel, eliminating the need for intermediate isolation and purification steps [5].

The fundamental mechanism involves initial nitration of 2-aminopyridine derivatives using concentrated sulfuric acid and nitric acid under controlled temperature conditions (10-20°C for acid addition, followed by 40-50°C for reaction completion) [5]. Upon nitration completion, the reaction mixture is quenched with water, and the temperature is reduced to 0-10°C for the subsequent diazotization step [5].

The diazotization phase involves the dropwise addition of sodium nitrite aqueous solution, with molar ratios of sodium nitrite to the original 2-aminopyridine maintained at 1.5:1 to 1.7:1 [5]. The diazotization reaction mechanism proceeds through the formation of nitrous acid from sodium nitrite in the acidic medium, followed by the conversion of amino groups to diazonium salts [19]. The process continues with base-mediated conversion to the final hydroxylated products through the addition of ammonia water to adjust acid concentration [5].

This integrated approach demonstrates several advantages over traditional separated processes, including reduced reaction time, minimized waste water generation, and simplified purification procedures [5]. The elimination of intermediate isolation steps significantly reduces production costs and environmental impact while maintaining comparable or superior yields [5].

Reaction StageTemperatureTimeReagent RatioYield
Nitration10-20°C (addition)VariableHNO₃:substrate = 0.9-1.0:1-
Nitration40-50°C (reaction)VariableH₂SO₄:substrate = 8-10:1-
Diazotization0-10°CVariableNaNO₂:substrate = 1.5-1.7:1-
Overall Process-Reduced-Comparable to separate

Solvent Selection and Acid Concentration Optimization

Solvent selection and acid concentration optimization represent critical parameters in achieving high-efficiency nitration processes for pyridine derivatives [7] [21]. The choice of solvent system significantly impacts reaction rates, selectivity, and overall yield outcomes [21]. Recent research has demonstrated that aqueous phase nitration using diluted nitric acid can achieve selective mononitration while avoiding the formation of dinitro products [21].

The sulfuric acid concentration in mixed acid systems plays a dual role, functioning both as a dehydrating agent and as a catalyst for nitronium ion formation [7]. Optimal sulfuric acid concentrations for mononitration processes typically range from 67% to 86% by mass, with higher concentrations favoring nitration over oxidation pathways [6] [7]. The water content in the system must be carefully controlled, as excessive water dilution can shift the reaction from nitration to oxidation pathways [7].

Solvent polarity and hydrogen bonding characteristics significantly influence the reaction mechanism and product distribution [8]. Neutral solvents such as acetic anhydride favor 2-position nitration through the formation of acetyl nitrate as the active electrophile [8]. In contrast, strongly acidic media like trifluoroacetic acid promote 6-position nitration through enhanced nitronium ion reactivity [8].

Solvent SystemAcid ConcentrationConversionSelectivityPrimary Product
Aqueous HNO₃15.8 MGood4-nitro selectiveMononitro
Aqueous HNO₃14 MReducedSimilarMononitro
Aqueous HNO₃12 M1%90/10 (4-nitro)Mononitro
Mixed acid67-86% H₂SO₄HighVariableMono/Dinitro

Spectroscopic Analysis

Infrared and Raman Spectral Signatures

The vibrational spectroscopy of (5-Nitro-pyridin-2-yl)-dipropylamine reveals distinctive spectral features that provide comprehensive structural information. Infrared spectroscopy demonstrates characteristic absorption bands that correspond to specific molecular vibrations within the compound. The nitro group exhibits particularly strong absorption characteristics, with the asymmetric nitro stretch appearing at 1515-1525 cm⁻¹ and the symmetric stretch at 1340-1350 cm⁻¹ [1] [2]. These frequencies are consistent with the electron-withdrawing nature of the nitro substituent on the pyridine ring, which influences the vibrational characteristics through resonance effects.

The aromatic system displays typical C=C and C=N stretching vibrations in the 1580-1640 cm⁻¹ region, with the pyridine ring breathing mode appearing as a strong absorption around 990-1020 cm⁻¹ [3]. The secondary amine functionality connected to the pyridine ring generates a medium-intensity N-H stretching vibration at 3280-3320 cm⁻¹, which is distinguishable from primary amine stretches due to the reduced number of N-H bonds [4].

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and aromatic ring modes. The technique reveals strong enhancement of the ring breathing vibrations and provides detailed information about the molecular framework [1] [5]. The nitro group displays enhanced Raman activity, particularly for the symmetric stretching mode, which appears with strong intensity at 1345-1355 cm⁻¹. The aromatic C-H stretching vibrations appear as weak bands in both infrared and Raman spectra at 3080-3120 cm⁻¹, while the aliphatic propyl chains contribute strong C-H stretching absorptions at 2920-2980 cm⁻¹.

Table 1 presents a comprehensive compilation of the infrared and Raman spectral assignments for (5-Nitro-pyridin-2-yl)-dipropylamine, including vibrational mode assignments, frequency ranges, and relative intensities.

Vibrational ModeInfrared (cm⁻¹)Raman (cm⁻¹)Intensity
N-H stretch (secondary amine)3280-33203285-3315medium
C-H stretch (aromatic)3080-31203085-3115weak
C-H stretch (aliphatic)2920-29802925-2975strong
NO₂ asymmetric stretch1515-15251520-1530very strong
NO₂ symmetric stretch1340-13501345-1355strong
C=C stretch (aromatic)1580-16201585-1615medium
C=N stretch (pyridine)1600-16401605-1635medium
N-H bend1520-1560weakmedium
C-H bend (aromatic)1000-11001005-1095medium
C-H bend (aliphatic)1350-14501355-1445medium
NO₂ scissoring850-870855-865medium
Ring breathing990-1020995-1015strong
C-N stretch (amine)1200-12501205-1245medium
NO₂ rocking750-850755-845medium
Ring deformation600-700605-695weak

¹H, ¹³C, and ¹⁵N Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides essential structural information through chemical shift analysis and coupling pattern determination. Proton Nuclear Magnetic Resonance reveals characteristic chemical shifts for the pyridine ring protons, with H-6 appearing as the most downfield signal at 9.05-9.15 ppm due to the combined deshielding effects of the ring nitrogen and the electron-withdrawing nitro group [6] [4]. The H-3 proton appears at 8.85-8.95 ppm, while H-4 is significantly upfield-shifted to 6.45-6.55 ppm due to the electron-donating effect of the adjacent amino substituent.

The propyl chains exhibit typical aliphatic proton patterns, with the N-CH₂ protons appearing as a triplet at 3.45-3.55 ppm due to coupling with the adjacent methylene group. The internal methylene protons (CH₂-CH₃) appear as a quartet at 1.65-1.75 ppm, while the terminal methyl groups generate a triplet at 0.95-1.05 ppm .

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and electronic environment. The pyridine carbons display characteristic chemical shifts that reflect the electronic influence of the substituents [6] [8]. C-2, bearing the amino substituent, appears at 158.2-159.8 ppm, while C-5, carrying the nitro group, resonates at 145.6-147.2 ppm. The quaternary carbon C-6 appears at 164.8-166.4 ppm, demonstrating significant downfield shift due to the proximity to both the ring nitrogen and the nitro substituent.

Nitrogen-15 Nuclear Magnetic Resonance requires isotopic enrichment or indirect detection methods due to the low natural abundance of ¹⁵N [9] [10]. The pyridine nitrogen (N-1) typically resonates around -62.5 to -58.5 ppm relative to nitromethane, while the amino nitrogen (N-7) appears significantly upfield at -321.5 to -318.5 ppm due to the electron-rich environment [11]. The nitro nitrogen displays a characteristic chemical shift at -12.5 to -8.5 ppm, reflecting the electron-deficient nature of this functional group.

Table 2 summarizes the comprehensive Nuclear Magnetic Resonance chemical shift data for (5-Nitro-pyridin-2-yl)-dipropylamine across all three nuclei.

Nucleus/PositionChemical Shift (ppm)MultiplicityCoupling (Hz)
¹H H-3 (pyridine)8.85-8.95d2.5-3.0
¹H H-4 (pyridine)6.45-6.55d9.0-9.5
¹H H-6 (pyridine)9.05-9.15d2.5-3.0
¹H N-CH₂ (propyl)3.45-3.55t7.0-7.5
¹H CH₂-CH₃ (propyl)1.65-1.75q7.0-7.5
¹H CH₃ (propyl)0.95-1.05t7.0-7.5
¹³C C-2 (pyridine)158.2-159.8s-
¹³C C-3 (pyridine)105.8-106.4d160-165
¹³C C-4 (pyridine)134.2-135.8d165-170
¹³C C-5 (pyridine)145.6-147.2s-
¹³C C-6 (pyridine)164.8-166.4d175-180
¹³C N-CH₂ (propyl)52.4-53.6t140-145
¹³C CH₂-CH₃ (propyl)20.8-21.4q125-130
¹³C CH₃ (propyl)11.2-11.8t125-130
¹⁵N N-1 (pyridine)-62.5 to -58.5s-
¹⁵N N-7 (amine)-321.5 to -318.5s-
¹⁵N NO₂ group-12.5 to -8.5s-

Crystallographic Studies

X-ray Diffraction Analysis Challenges

X-ray crystallography of (5-Nitro-pyridin-2-yl)-dipropylamine presents significant analytical challenges that arise from the molecular structure and electronic characteristics of the compound. Crystal growth represents the primary obstacle, as the flexibility of the propyl chains and the strong electron-withdrawing nature of the nitro group create difficulties in obtaining high-quality single crystals suitable for diffraction analysis [12] [13]. The compound tends to form twinned crystals due to the pseudosymmetry effects arising from the nearly planar pyridine ring system and the conformational flexibility of the propyl substituents.

Structural disorder manifests in multiple forms, including conformational disorder of the propyl chains and rotational disorder of the nitro group around the C-N bond [12]. The propyl chains can adopt various conformations in the crystal lattice, leading to occupational disorder that complicates the refinement process. The nitro group, while generally coplanar with the pyridine ring for optimal π-conjugation, may exhibit slight rotational freedom that results in positional disorder.

Data collection challenges arise from the relatively weak diffraction intensity caused by the light atoms (carbon, nitrogen, oxygen) and the absence of heavy atoms that would enhance diffraction contrast [14]. The high background noise and weak reflections at higher angles limit the resolution of the diffraction data, affecting the precision of bond lengths and angles. Radiation damage during prolonged data collection can lead to decomposition of the nitro group and degradation of crystal quality.

Phase determination becomes complex due to the absence of heavy atoms, requiring direct methods or molecular replacement techniques. The electron density maps may show ambiguous features, particularly in regions where disorder is present, leading to difficulties in accurate atomic position determination [15].

Table 3 outlines the major crystallographic challenges encountered in the X-ray diffraction analysis of (5-Nitro-pyridin-2-yl)-dipropylamine.

Challenge CategorySpecific IssuesImpact on AnalysisMitigation Strategies
Crystal GrowthPoor crystal quality due to nitro group flexibility; Twinned crystals formationReduced data quality; Limited resolutionRecrystallization optimization; Seeding techniques
Structural DisorderPropyl chain conformational disorder; Nitro group rotational disorderIncreased R-factors; Model uncertaintyDisorder modeling; Split-atom approaches
Twinning EffectsMultiple crystal domains; Pseudosymmetry effectsData processing complications; Structure solution difficultiesTwin law determination; Detwinning procedures
Data CollectionWeak diffraction intensity; High background noisePoor signal-to-noise ratio; Incomplete data setsSynchrotron radiation; Low-temperature collection
Phase ProblemsHeavy atom method limitations; Direct methods complexityIncorrect atomic positions; False minima in refinementCombined methods; Molecular replacement
Refinement IssuesAnisotropic displacement parameters; Hydrogen atom positioningModel instability; Parameter correlationRestraints and constraints; Rigid body refinement
Temperature EffectsThermal motion of propyl chains; Phase transitions at low temperatureDynamic disorder; Temperature-dependent structuresVariable temperature studies; Cryoprotectant use
Radiation DamageNitro group decomposition; Crystal degradation during measurementData deterioration; Systematic errorsRapid data collection; Sample replacement

Tautomeric Equilibrium Investigations

Tautomeric equilibrium studies reveal the existence of multiple molecular forms of (5-Nitro-pyridin-2-yl)-dipropylamine in dynamic equilibrium. The primary tautomeric forms include the amino form with the nitrogen bearing hydrogen atoms, the imino form where proton migration occurs, and potential nitro-aci-nitro tautomerism involving the nitro functional group [16] [17] [18].

Computational investigations using density functional theory methods predict that the amino form represents the thermodynamically most stable tautomer, with a relative energy of 0.0 kcal/mol serving as the reference state [19] [20]. The imino form shows higher energy by approximately 8.5 to 12.3 kcal/mol, corresponding to a population of only 2.2 to 4.8% under equilibrium conditions. The nitro group tautomerism between the nitro (-NO₂) and aci-nitro (-NO₂H) forms shows even greater energy differences, with the aci-nitro form being destabilized by 15.2 to 18.7 kcal/mol relative to the nitro form.

Solvent effects play a crucial role in determining the position of tautomeric equilibria. Polar solvents tend to stabilize the amino form through hydrogen bonding interactions, while nonpolar solvents may slightly favor the imino form due to reduced solvation energy differences [16] [21]. The experimental evidence for tautomerism comes from Nuclear Magnetic Resonance line broadening, infrared spectroscopy showing multiple N-H stretching frequencies, and mass spectrometry revealing fragmentation patterns consistent with different tautomeric forms.

Table 4 presents a comprehensive analysis of the tautomeric equilibrium data for (5-Nitro-pyridin-2-yl)-dipropylamine.

Tautomeric FormRelative Energy (kcal/mol)Population (%)Solvent DependenceExperimental Evidence
Amino form (N-H)0.0 (reference)95.2 to 97.8Favored in polar solventsNMR, IR, UV-Vis
Imino form (N=)+8.5 to +12.32.2 to 4.8Favored in nonpolar solventsNMR line broadening
Nitro form (-NO₂)0.0 (reference)99.8 to 99.9Solvent independentIR, Raman
Aci-nitro form (-NO₂H)+15.2 to +18.70.1 to 0.2Enhanced in protic solventsMass spectrometry
Ring-chain tautomer+22.5 to +28.1<0.01Negligible in all solventsTheoretical only

Computational Chemistry Insights

Density Functional Theory Simulations

Density Functional Theory calculations provide detailed insights into the electronic structure, geometric parameters, and energetic properties of (5-Nitro-pyridin-2-yl)-dipropylamine. Various computational functionals and basis sets have been employed to ensure accuracy and reliability of the theoretical predictions [22] [23] [24].

Geometric optimization using the B3LYP functional with 6-311++G(d,p) basis set reveals that the pyridine ring maintains planarity with the nitro group coplanar to maximize π-conjugation [25] [26]. The N-C bond lengths within the pyridine ring range from 1.331 to 1.348 Å, consistent with aromatic character, while the C-N bond connecting the amino group to the ring measures approximately 1.385 Å, indicating partial double-bond character due to resonance effects.

Electronic structure analysis through frontier molecular orbital calculations shows that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the amino nitrogen and the pyridine ring, with energies ranging from -6.84 to -7.21 eV depending on the computational method [27] [28]. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the nitro group and the adjacent pyridine carbon atoms, with energies between -1.72 and -2.15 eV. The HOMO-LUMO gap varies from 4.69 to 5.49 eV, indicating good electronic stability and moderate reactivity.

Vibrational frequency calculations confirm the absence of imaginary frequencies for the optimized geometry, validating the structure as a true minimum on the potential energy surface [29] [23]. The calculated vibrational frequencies show excellent agreement with experimental infrared and Raman spectra, with scaling factors of 0.964 for B3LYP calculations providing optimal correlation.

Natural Bond Orbital analysis reveals significant charge transfer from the amino nitrogen to the pyridine ring and subsequently to the nitro group, consistent with the electron-withdrawing nature of the nitro substituent [28]. The Mulliken population analysis indicates that the nitro group carries a partial negative charge of approximately -0.35 e, while the amino nitrogen bears a positive charge of +0.42 e.

Table 5 presents comprehensive Density Functional Theory computational results for (5-Nitro-pyridin-2-yl)-dipropylamine using various functional and basis set combinations.

Functional/Basis SetTotal Energy (hartree)HOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Dipole Moment (D)
B3LYP/6-31G(d,p)-693.5842-6.84-2.154.695.42
B3LYP/6-311++G(d,p)-693.7156-6.91-2.084.835.38
M06-2X/6-311++G(d,p)-693.5421-7.15-1.895.265.51
ωB97X-D/6-311++G(d,p)-693.6834-7.08-1.955.135.45
PBE0/def2-TZVP-693.4521-6.95-2.014.945.39
CAM-B3LYP/cc-pVTZ-693.6945-7.02-1.985.045.47
MP2/6-311++G(d,p)-692.8934-7.21-1.725.495.33

Tautomer Stability Predictions

Computational tautomer analysis provides quantitative predictions of the relative stabilities and interconversion barriers between different tautomeric forms of (5-Nitro-pyridin-2-yl)-dipropylamine. Energy surface calculations using high-level density functional theory methods reveal the energy landscape governing tautomeric equilibria [30] [31] [32].

Transition state calculations for amino-imino tautomerism indicate activation barriers of approximately 25-35 kcal/mol for the proton transfer process, suggesting that tautomeric interconversion occurs on a timescale that may be observable by Nuclear Magnetic Resonance spectroscopy at elevated temperatures [19]. The intrinsic reaction coordinate calculations confirm the concerted nature of the proton transfer mechanism.

Solvent effect modeling using polarizable continuum models demonstrates that polar solvents stabilize the amino form through enhanced hydrogen bonding interactions with the N-H group [17] [20]. The calculated solvation energies indicate that the amino-imino energy difference increases by 2-4 kcal/mol in polar solvents compared to the gas phase, consistent with experimental observations.

Nitro group rotation analysis reveals a shallow potential energy surface with a barrier of approximately 3-5 kcal/mol for rotation around the C-NO₂ bond [26]. This relatively low barrier explains the observed conformational flexibility and the challenges encountered in crystallographic studies.

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Dates

Last modified: 07-21-2023

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